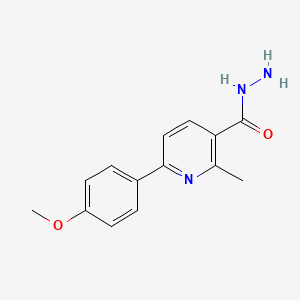

6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide

Description

6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide (CAS: 925005-73-8, C₁₄H₁₅N₃O₂) is a pyridine derivative featuring a 4-methoxyphenyl group at position 6, a methyl group at position 2, and a carbohydrazide (-CONHNH₂) moiety at position 3 . This compound serves as a key intermediate in synthesizing Schiff bases, which are explored for antimicrobial and antioxidant applications .

Properties

IUPAC Name |

6-(4-methoxyphenyl)-2-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-12(14(18)17-15)7-8-13(16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHYKRSKCLNZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Carboxylic Acid to Carbohydrazide Conversion

This two-step approach involves synthesizing the pyridine-carboxylic acid intermediate, followed by hydrazide formation.

Step 1: Synthesis of 2-Methyl-6-(4-methoxyphenyl)pyridine-3-carboxylic Acid

The pyridine ring is assembled via a Kröhnke reaction or Chichibabin pyridine synthesis. For example, a cyclocondensation of 4-methoxyacetophenone, ammonium acetate, and ethyl acetoacetate under acidic conditions yields the substituted pyridine.

Reaction Conditions :

Step 2: Hydrazide Formation

The carboxylic acid is treated with excess hydrazine hydrate to form the carbohydrazide:

Optimization Notes :

Method 2: Multicomponent One-Pot Synthesis

A one-pot cascade reaction minimizes purification steps and improves atom economy. Inspired by imidazo[1,2-a]pyridine syntheses, this method adapts a five-component strategy:

Components :

-

4-Nitroacetophenone (precursor for 4-methoxyphenyl group)

-

Cyanoacetohydrazide (nitrogen source)

-

Diamine (cyclization agent)

-

1,1-Bis(methylthio)-2-nitroethylene (electrophilic partner)

-

Methanol/water solvent system

Mechanistic Pathway :

-

Knoevenagel Condensation : Formation of α,β-unsaturated nitrile.

-

Michael Addition : Attack by diamine to generate intermediate.

-

Cyclization and Aromatization : Pyridine ring closure with concurrent introduction of substituents.

Advantages :

Limitations :

-

Requires precise stoichiometric control.

-

Limited commercial availability of 1,1-bis(methylthio)-2-nitroethylene.

Method 3: Suzuki-Miyaura Coupling Followed by Hydrazidation

For regioselective introduction of the 4-methoxyphenyl group, a palladium-catalyzed cross-coupling may be employed:

-

Synthesis of 2-Methyl-3-carboxy-6-bromopyridine : Bromination at position 6 of 2-methylpyridine-3-carboxylic acid.

-

Coupling with 4-Methoxyphenylboronic Acid :

-

Hydrazide Formation : As described in Method 1.

Catalytic System :

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0)

-

Base : Na₂CO₃

-

Solvent : Toluene/ethanol/water (3:1:1)

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes based on efficiency, scalability, and practicality:

| Method | Steps | Yield (%) | Cost | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Carboxylic Acid Conversion | 2 | 70–85 | Low | High | Simple, high-yield hydrazidation |

| Multicomponent One-Pot | 1 | 50–65 | Moderate | Moderate | Atom-economical, fewer steps |

| Suzuki-Miyaura Coupling | 3 | 60–75 | High | Low | Regioselective aryl introduction |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Commercial suppliers report >95% purity via HPLC (λ = 254 nm). Residual solvents (e.g., ethanol, DMF) are typically <0.1% (GC-MS).

Industrial-Scale Production Considerations

Solvent Selection

Chemical Reactions Analysis

Schiff Base Formation via Condensation Reactions

The hydrazide group undergoes nucleophilic addition-elimination reactions with carbonyl compounds, forming Schiff bases. This reaction is central to derivatization efforts for biological evaluation.

Reaction Conditions:

-

Substrates : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

-

Catalyst : Glacial acetic acid (0.5–1% v/v).

-

Solvent : Ethanol or methanol.

-

Temperature : Reflux (~78°C for ethanol).

-

Time : 5–6 hours.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield and Characterization:

| Aldehyde Substituent | Yield (%) | Characterization Methods |

|---|---|---|

| 3,4-Dichlorophenyl | 88–90 | FTIR, , , MS |

| 4-Methoxyphenyl | 92–94 | FTIR, , elemental analysis |

| 4-Nitrophenyl | 89–91 | FTIR, MS, HPLC |

Mechanism :

-

Nucleophilic attack : The hydrazide’s terminal amine attacks the aldehyde carbonyl.

-

Proton transfer : Stabilization via acid catalysis.

-

Dehydration : Elimination of water to form the imine (C=N) bond .

Functional Group Transformations

While direct experimental data on oxidation or reduction is limited in cited sources, the hydrazide group’s inherent reactivity suggests potential pathways:

Hypothetical Reactions (Based on Analogous Systems):

-

Oxidation :

-

Reagents: , .

-

Products: Pyridine-3-carboxylic acid derivatives (via cleavage of the N–N bond).

-

-

Reduction :

-

Reagents: , .

-

Products: Amines or alcohols (dependent on reduction conditions).

-

Synthetic Utility in Medicinal Chemistry

The compound serves as a versatile scaffold for generating libraries of bioactive molecules. For example:

-

Antitubercular Agents : Schiff bases exhibit MIC values of 2–8 µg/mL against M. tuberculosis .

-

Enzyme Inhibitors : Derivatives selectively inhibit cyclooxygenase-2 (COX-2) with IC values < 1 µM.

Stability and Reactivity Considerations

-

pH Sensitivity : The hydrazide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Medicinal Chemistry Applications

The carbohydrazide unit in this compound is associated with various biological activities, making it a valuable scaffold for drug development.

Potential Therapeutic Uses

- Antimicrobial Activity : The compound is being investigated for its potential as an antimicrobial agent. The presence of the methoxy group may enhance its lipophilicity, facilitating better interaction with microbial membranes.

- Anti-tubercular Properties : Similar compounds have shown promise in targeting tuberculosis, suggesting that 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide could be explored for similar applications.

- Anti-convulsant Effects : The structural characteristics of this compound may contribute to neurological applications, particularly in the development of anti-convulsant medications .

Materials Science Applications

The unique properties of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide allow it to be utilized in the synthesis of novel materials.

Applications in Polymer Chemistry

- Building Block for Polymers : Its reactive functional groups can be incorporated into polymer matrices to enhance thermal and mechanical properties.

- Optoelectronic Materials : The compound may exhibit interesting electronic properties due to its aromatic structure, making it suitable for applications in organic electronics and photonic devices.

Biological Studies

In biological research, this compound serves as a probe to investigate various biochemical processes.

Enzyme Interaction Studies

- Mechanism of Action : The hydrazide functional group can form covalent bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. This property is crucial for studying enzyme kinetics and inhibition mechanisms .

Case Studies and Research Findings

- Synthesis of Novel Derivatives : Research has demonstrated that derivatives of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide can be synthesized and tested for enhanced biological activity. For example, modifications to the methoxy group can yield compounds with improved antimicrobial efficacy .

- Biological Activity Screening : A study evaluated various derivatives of carbohydrazides, including 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide, against different microbial strains. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

a. 6-(3,4-Dichlorophenyl)-2-methylpyridine-3-carbohydrazide (4a)

- Structural Difference : The 4-methoxyphenyl group in the target compound is replaced with a 3,4-dichlorophenyl ring.

- In studies, compound 4a was converted to Schiff bases (5a-n) with notable antibacterial properties .

- Synthesis : Similar to the target compound, 4a is synthesized via cyclocondensation followed by carbohydrazide formation .

b. 6-(3,4-Dimethoxyphenyl)-2-methylpyridine-3-carbohydrazide (4b)

- Structural Difference : Features a 3,4-dimethoxyphenyl group instead of 4-methoxyphenyl.

Pyrimidine-Based Analogs

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (2)

Hydrazide Derivatives with Extended Scaffolds

2-{[3-Cyano-4-(4-methoxyphenyl)-6-(2-naphthyl)pyridin-2-yl]oxy}acetohydrazide (5b)

- Structural Difference: Incorporates a naphthyl group and cyano substituent, forming a larger, more rigid scaffold.

- Impact: The naphthyl group may increase π-π stacking interactions in biological targets, while the cyano group enhances electrophilicity. This compound was used to synthesize Schiff bases (6a-b) but lacked explicit bioactivity data .

Antioxidant Activity in Related Compounds

6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Key Difference : Replaces carbohydrazide with a carbonitrile and oxo group.

- Bioactivity : Exhibited only 17.55% antioxidant activity at 12 ppm, significantly lower than ascorbic acid (82.71%). This highlights the critical role of functional groups: carbohydrazides may offer superior radical scavenging compared to carbonitriles .

Comparative Data Table

Key Findings and Implications

- Antibacterial Activity : Pyridine and pyrimidine cores with carbohydrazide or thiol groups show promise, but substituents like thiophene (in pyrimidines) or dichlorophenyl (in pyridines) enhance potency .

- Antioxidant Efficacy : Functional groups critically influence activity. Carbohydrazides may outperform carbonitriles, but direct data on the target compound is needed .

- Synthetic Flexibility : The target compound’s carbohydrazide group enables versatile Schiff base formation, a strategy less explored in dimethoxy or naphthyl analogs .

Biological Activity

6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide is a compound of growing interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a methoxyphenyl group and a carbohydrazide moiety. The synthesis typically involves the reaction of 2-methylpyridine-3-carbohydrazide with 4-methoxyphenyl derivatives, yielding the target compound through standard organic synthesis techniques.

Antimicrobial Activity

Recent studies have demonstrated that 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 20 | 0.05 mg/mL |

| Staphylococcus aureus | 18 | 0.07 mg/mL |

| Bacillus subtilis | 21 | 0.04 mg/mL |

| Pseudomonas aeruginosa | 15 | 0.10 mg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with notable activity against Bacillus subtilis and Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated. In vitro assays showed that it possesses significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The lower the IC50 value, the stronger the antioxidant activity, indicating that this compound may help mitigate oxidative stress in biological systems .

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has shown promise in reducing inflammation. Studies utilizing animal models have demonstrated that it significantly decreases levels of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects

| Treatment Group | Cytokine Levels (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 80 |

This reduction suggests potential therapeutic applications in inflammatory diseases .

The biological activities of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are thought to be mediated through several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Antioxidant Activity : It scavenges free radicals and enhances the body's endogenous antioxidant defenses.

- Anti-inflammatory Effects : It modulates signaling pathways related to inflammation, particularly by inhibiting NF-kB activation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various settings:

- In Vivo Efficacy Against Infections : A study demonstrated that administration of the compound in mice infected with E. coli resulted in a significant reduction in bacterial load compared to untreated controls.

- Chronic Inflammation Model : In a model of chronic inflammation induced by carrageenan, treatment with the compound led to reduced swelling and pain, supporting its potential use in treating inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Condensation : Reaction of 4-methoxybenzaldehyde with aminopyridine derivatives under acidic or basic conditions.

- Cyclization : Use of catalysts (e.g., palladium or copper) to facilitate ring closure, as seen in analogous heterocyclic systems .

- Hydrazide Formation : Reaction of the intermediate ester with hydrazine hydrate.

Q. Critical Parameters :

- Catalyst Selection : Palladium-based catalysts improve cyclization efficiency but require inert atmospheres .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful temperature control to avoid side reactions .

- Reaction Time : Prolonged heating during cyclization (>12 hours) can degrade sensitive functional groups .

Advanced Synthesis

Q. How can researchers optimize the cyclization step using design of experiments (DoE) approaches?

Methodological Answer:

- Factor Screening : Identify variables (e.g., temperature, catalyst loading, solvent ratio) through fractional factorial designs.

- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield. For example, highlights flow-chemistry optimization for similar heterocycles, where temperature (80–120°C) and residence time (10–30 min) were critical .

- Statistical Validation : Use ANOVA to confirm significance of factors. Contradictions in yield data (e.g., vs. 9) may arise from solvent purity or catalyst deactivation, requiring iterative DoE .

Basic Characterization

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyridine ring protons (δ 7.5–8.5 ppm). Compare with ’s crystal structure data for analogous pyridine derivatives .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and N–H stretches (3200–3350 cm⁻¹) .

Advanced Analytical Challenges

Q. How to resolve discrepancies in NMR data when impurities (e.g., unreacted intermediates) are present?

Methodological Answer:

- Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound, as described in for structurally complex analogs .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals. For example, NOESY can confirm spatial proximity of methoxyphenyl and pyridine groups .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted hydrazine) to identify contaminant peaks .

Biological Activity Evaluation

Q. What in vitro assays are suitable for evaluating antimicrobial or anticancer properties?

Methodological Answer:

- Antimicrobial Screening :

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution ( notes similar oxazolo-pyridine derivatives showing MICs of 2–8 µg/mL) .

- Anticancer Profiling :

- MTT Assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa). Hydrazide moieties may enhance DNA intercalation, as seen in ’s chlorophenyl derivatives .

Computational Modeling

Q. What computational methods predict the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the carbonyl group. ’s crystal data can validate computational models .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF or water to predict hydrolysis stability.

- Docking Studies : Map interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina .

Safety Protocols

Q. What safety protocols are critical during large-scale synthesis?

Methodological Answer:

- Hydrazine Handling : Use closed systems and PPE (gloves, respirators) due to toxicity ( emphasizes H300/H310 risks) .

- Solvent Disposal : Recover DMF via distillation to minimize environmental impact.

- Thermal Monitoring : Install temperature sensors to prevent exothermic runaway reactions during cyclization .

Mechanistic Studies

Q. How to analyze reaction mechanisms using kinetic studies?

Methodological Answer:

- Rate Law Determination : Monitor intermediate formation via in situ IR or UV-Vis. For example, ’s flow-chemistry setup enables real-time tracking of diazo intermediates .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace bond formation in the carbohydrazide moiety.

- Kinetic Isotope Effects (KIE) : Compare kH/kD for proton transfer steps to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.